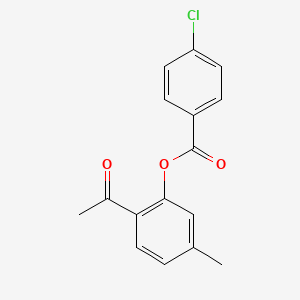
2-acetyl-5-methylphenyl 4-chlorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-acetyl-5-methylphenyl 4-chlorobenzoate, also known as AMPCB, is a chemical compound that has been widely studied for its potential use in scientific research. This compound has been found to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in many different fields.
Mecanismo De Acción
The mechanism of action of 2-acetyl-5-methylphenyl 4-chlorobenzoate is not fully understood, but it is thought to involve binding to specific sites on proteins and altering their activity. This compound has been found to be particularly effective at modulating the activity of enzymes, which are essential for many biochemical processes in the body.
Biochemical and Physiological Effects:
2-acetyl-5-methylphenyl 4-chlorobenzoate has been found to have a variety of biochemical and physiological effects, including inhibition of enzyme activity, modulation of protein-protein interactions, and alteration of cellular signaling pathways. This compound has also been found to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for a variety of different diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-acetyl-5-methylphenyl 4-chlorobenzoate in lab experiments is its ability to bind to a variety of different proteins and modulate their activity. This makes it a valuable tool for studying protein-ligand interactions and enzyme kinetics. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are many potential future directions for research on 2-acetyl-5-methylphenyl 4-chlorobenzoate, including studies of its potential therapeutic applications in diseases such as cancer and inflammation. This compound could also be used in drug discovery efforts to identify new compounds that can modulate protein activity. Additionally, further studies are needed to fully understand the mechanism of action of 2-acetyl-5-methylphenyl 4-chlorobenzoate and its effects on different biochemical and physiological processes in the body.
In conclusion, 2-acetyl-5-methylphenyl 4-chlorobenzoate is a valuable tool for scientific research, with a variety of potential applications in fields such as protein-ligand interactions, enzyme kinetics, and drug discovery. While there are some limitations to its use, this compound has the potential to lead to important new discoveries in many different areas of research.
Métodos De Síntesis
The synthesis of 2-acetyl-5-methylphenyl 4-chlorobenzoate involves the reaction of 2-acetyl-5-methylphenol with 4-chlorobenzoyl chloride in the presence of a base such as pyridine. This reaction results in the formation of 2-acetyl-5-methylphenyl 4-chlorobenzoate, which can be purified through recrystallization.
Aplicaciones Científicas De Investigación
2-acetyl-5-methylphenyl 4-chlorobenzoate has been used in a number of scientific research applications, including studies of enzyme kinetics, protein-protein interactions, and drug discovery. This compound has been found to be particularly useful in studies of protein-ligand interactions, as it can bind to a variety of different proteins and modulate their activity.
Propiedades
IUPAC Name |
(2-acetyl-5-methylphenyl) 4-chlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClO3/c1-10-3-8-14(11(2)18)15(9-10)20-16(19)12-4-6-13(17)7-5-12/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPMSVNGEGRSLJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C)OC(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Acetyl-5-methylphenyl) 4-chlorobenzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-(2-furyl)acrylamide](/img/structure/B5729117.png)
![methyl 4,5-dimethoxy-2-{[(4-methylphenyl)acetyl]amino}benzoate](/img/structure/B5729122.png)
![5-bromo-4-chloro-2-{[(2,2-dimethylpropyl)amino]methylene}-1,2-dihydro-3H-indol-3-one](/img/structure/B5729130.png)
![4-({[(2,4-dimethoxyphenyl)amino]carbonyl}amino)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5729141.png)
![4-{2-[(2-methyl-2-propen-1-yl)oxy]benzylidene}-2-(2-thienyl)-1,3-oxazol-5(4H)-one](/img/structure/B5729147.png)
![4-{[({[4-(ethoxycarbonyl)phenyl]amino}carbonyl)amino]methyl}benzoic acid](/img/structure/B5729151.png)
![N-{3-[N-(3-chlorobenzoyl)ethanehydrazonoyl]phenyl}-4-methoxybenzamide](/img/structure/B5729165.png)

![methyl 2-({[2-(2-methyl-3-furoyl)hydrazino]carbonyl}amino)benzoate](/img/structure/B5729197.png)




![5-(4-chlorophenyl)[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B5729222.png)